

Spectroscopic Characterization of 2-Bromo-6-formylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-6-formylbenzonitrile

Cat. No.: B3038160

[Get Quote](#)

Introduction

2-Bromo-6-formylbenzonitrile is a bespoke trifunctional aromatic compound holding significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile, an aldehyde, and a bromine atom in a sterically demanding ortho-arrangement, offers a rich scaffold for the synthesis of complex heterocyclic systems and novel organic materials.^[1] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of this key intermediate.

This technical guide provides an in-depth analysis of the expected spectroscopic data for **2-Bromo-6-formylbenzonitrile**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage established principles of spectroscopy and data from structurally analogous compounds to provide a robust and predictive interpretation. All interpretations are grounded in fundamental spectroscopic principles and supported by data from related molecules.

Molecular Structure and Key Spectroscopic Features

The molecular structure of **2-Bromo-6-formylbenzonitrile** dictates its characteristic spectral signature. The electron-withdrawing nature of the nitrile and formyl groups, combined with the

steric and electronic influence of the bromine atom, creates a unique electronic environment for each atom and bond within the molecule.

Caption: Molecular structure of **2-Bromo-6-formylbenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ^1H and ^{13}C NMR spectra of **2-Bromo-6-formylbenzonitrile**.

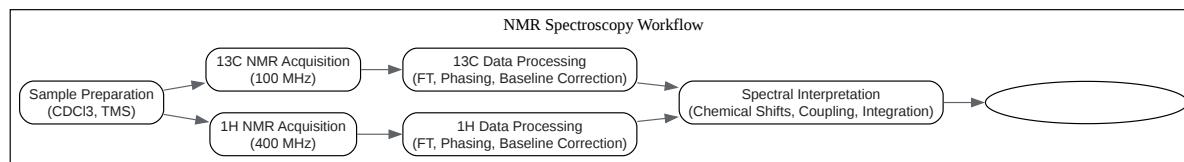
^1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the aldehydic proton. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nitrile and aldehyde groups will deshield the aromatic protons, shifting them downfield.

Table 1: Predicted ^1H NMR Data for **2-Bromo-6-formylbenzonitrile**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-CHO	10.2 - 10.5	Singlet (s)	-
H-3	7.8 - 8.0	Doublet (d)	~8.0
H-4	7.6 - 7.8	Triplet (t)	~8.0
H-5	8.0 - 8.2	Doublet (d)	~8.0

Causality of Experimental Choices: The spectrum would be acquired in a deuterated solvent that does not exchange with the aldehydic proton, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). Tetramethylsilane (TMS) would be used as an internal standard (0 ppm). A standard 400 or 500 MHz spectrometer would provide sufficient resolution to resolve the coupling patterns of the aromatic protons.


^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly dependent on their local electronic environment.

Table 2: Predicted ^{13}C NMR Data for **2-Bromo-6-formylbenzonitrile**

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (aldehyde)	185 - 195
C-Br	120 - 125
C-CN	110 - 115
C-CHO	135 - 140
C-3	130 - 135
C-4	138 - 142
C-5	132 - 137
CN	115 - 120

Expert Insights: Quaternary carbons (C-Br, C-CN, C-CHO) are expected to show weaker signals compared to the protonated carbons due to the absence of the Nuclear Overhauser Effect (NOE).[2] The chemical shifts are predicted based on additive models and comparison with similar structures. For instance, the aldehydic carbon is expected in the highly deshielded region typical for carbonyls.[3]

[Click to download full resolution via product page](#)

Caption: A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **2-Bromo-6-formylbenzonitrile** will be dominated by the characteristic absorption bands of the nitrile and aldehyde groups.

Table 3: Predicted IR Absorption Bands for **2-Bromo-6-formylbenzonitrile**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C≡N (Nitrile)	2220 - 2240	Medium to Strong
C=O (Aldehyde)	1700 - 1720	Strong
C-H (Aldehyde)	2820 - 2850 and 2720 - 2750	Medium, two bands (Fermi resonance)
C=C (Aromatic)	1580 - 1600 and 1450 - 1500	Medium to Weak
C-Br	500 - 600	Medium to Strong

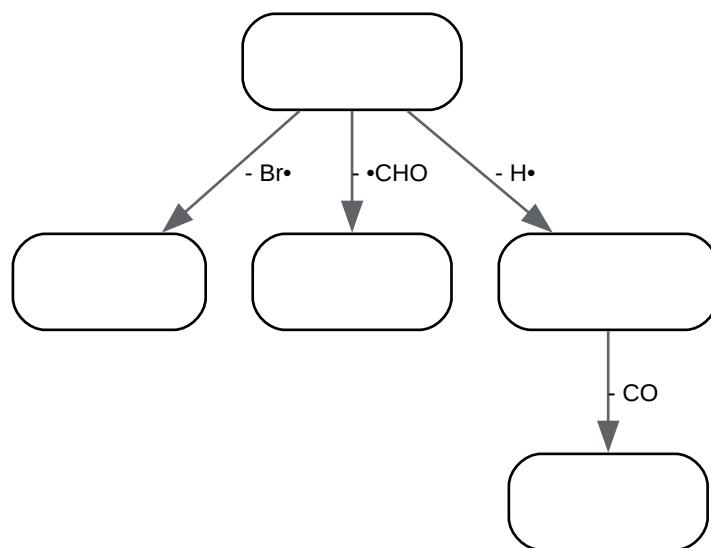
Trustworthiness of Protocol: A standard protocol for acquiring the IR spectrum would involve preparing a KBr pellet of the solid sample or analyzing a thin film of the compound on a salt plate (e.g., NaCl or KBr). A background spectrum of the empty sample holder is always recorded and subtracted from the sample spectrum to ensure that atmospheric absorptions (e.g., CO₂ and H₂O) are removed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum of **2-Bromo-6-formylbenzonitrile**

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, the molecular ion will appear as a pair of peaks of


almost equal intensity, corresponding to the two major isotopes of bromine (^{79}Br and ^{81}Br).

- Molecular Formula: $\text{C}_8\text{H}_4\text{BrNO}$
- Monoisotopic Mass: 208.9476 g/mol [4]
- Expected Molecular Ion Peaks (M^+): m/z 209 and 211 (in a ~1:1 ratio)

Fragmentation Pattern:

The molecule is expected to fragment in a predictable manner under EI conditions. Key fragmentation pathways would likely involve:

- Loss of the bromine atom: $[\text{M} - \text{Br}]^+$
- Loss of the formyl group: $[\text{M} - \text{CHO}]^+$
- Loss of carbon monoxide from the $[\text{M} - \text{H}]^+$ ion.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **2-Bromo-6-formylbenzonitrile** in EI-MS.

Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-6-formylbenzonitrile** in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS).
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz NMR spectrometer.
 - Pulse Program: Standard single-pulse experiment (zg30).
 - Number of Scans: 16.
 - Relaxation Delay (d1): 1.0 s.
 - Acquisition Time: ~3-4 s.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz (on a 400 MHz system).
 - Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay (d1): 2.0 s.

IR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Grind a small amount (~1-2 mg) of **2-Bromo-6-formylbenzonitrile** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm^{-1} .

Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Use a standard electron ionization energy of 70 eV.
- Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and significant fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Bromo-6-formylbenzonitrile**. While based on predictive analysis and data from analogous compounds, the interpretations herein offer a solid foundation for researchers working with this molecule. The provided protocols are robust and follow standard laboratory practices, ensuring reliable data acquisition. Unambiguous structural confirmation will ultimately require the acquisition and analysis of a complete set of experimental data for this specific compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Bromo-6-hydroxybenzonitrile | 73289-85-7 [smolecule.com]
- 2. 2-Bromo-6-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Bromo-6-methylbenzonitrile | C8H6BrN | CID 20296692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lab.vanderbilt.edu [lab.vanderbilt.edu]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Bromo-6-formylbenzonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3038160#spectroscopic-data-nmr-ir-ms-of-2-bromo-6-formylbenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com